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Compound of Interest

Compound Name: 2,6-Pyridinedicarboxaldehyde

Cat. No.: B058191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 2,6-
Pyridinedicarboxaldehyde, a key building block in medicinal chemistry and materials science.

This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Core Spectral Data
The following tables summarize the key spectral data for 2,6-Pyridinedicarboxaldehyde,

providing a concise reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

10.15 s - 2H
Aldehydic

Protons (-CHO)

8.15 d 7.7 2H H-3, H-5

7.95 t 7.7 1H H-4
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¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

192.8 Aldehydic Carbon (-CHO)

152.5 C-2, C-6

138.5 C-4

125.0 C-3, C-5

Infrared (IR) Spectroscopy
The FT-IR spectrum of 2,6-Pyridinedicarboxaldehyde reveals characteristic absorption bands

corresponding to its principal functional groups.

Wavenumber (cm⁻¹) Functional Group Assignment

~3070 C-H stretch (aromatic)

~2850 C-H stretch (aldehyde)

~1710 C=O stretch (aldehyde)

~1580 C=C stretch (aromatic ring)

~1450 C-H bend (aromatic)

~1380 C-H bend (aldehyde)

~1220 C-C stretch (in-ring)

~800 C-H out-of-plane bend (aromatic)

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2,6-Pyridinedicarboxaldehyde provides key

information about its molecular weight and fragmentation pattern.
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m/z Relative Intensity (%) Proposed Fragment

135 100 [M]⁺ (Molecular Ion)

134 95 [M-H]⁺

106 80 [M-CHO]⁺

78 60 [C₅H₄N]⁺

51 40 [C₄H₃]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectral data are outlined below.

These protocols are designed to ensure reproducibility and high-quality data collection.

NMR Spectroscopy Protocol
1. Sample Preparation:

Accurately weigh 10-20 mg of 2,6-Pyridinedicarboxaldehyde.[1]

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm

NMR tube to remove any particulate matter.[1]

2. ¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-32.
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Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Referencing: The residual solvent peak of CDCl₃ is used as an internal reference (δ 7.26

ppm).

3. ¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher (corresponding to the proton frequency).

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Referencing: The solvent peak of CDCl₃ is used as an internal reference (δ 77.16 ppm).

FT-IR Spectroscopy Protocol (KBr Pellet Method)
1. Sample Preparation:

Place 1-2 mg of 2,6-Pyridinedicarboxaldehyde and approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) in an agate mortar.[2]

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.[2]

Transfer the powder to a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent

pellet.[3]
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2. Data Acquisition:

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

Mode: Transmission.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of a pure KBr pellet should be collected and subtracted

from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
1. Sample Introduction:

Introduce a small amount of solid 2,6-Pyridinedicarboxaldehyde via a direct insertion

probe.

Alternatively, dissolve the sample in a volatile solvent (e.g., methanol or dichloromethane)

and inject it into a gas chromatograph (GC) coupled to the mass spectrometer.

2. Mass Spectrometry Parameters:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.[4]

Ion Source Temperature: 200-250 °C.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-200.

Vacuum: High vacuum (typically 10⁻⁶ to 10⁻⁷ Torr).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b058191?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6384780/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the logical

relationship between the different analytical techniques and the information they provide.
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Caption: Workflow for the spectroscopic analysis of 2,6-Pyridinedicarboxaldehyde.
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Caption: Relationship between spectroscopic techniques and structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b058191#spectral-data-of-2-6-
pyridinedicarboxaldehyde-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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